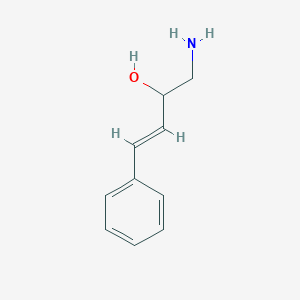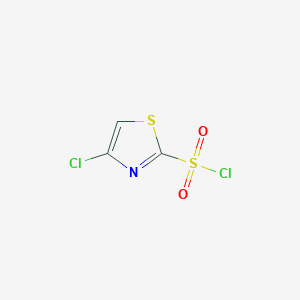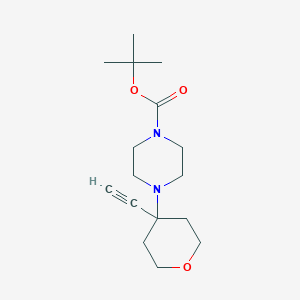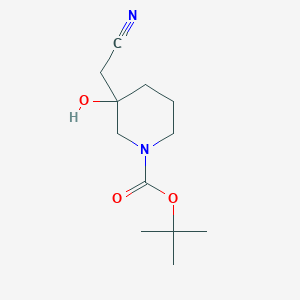
2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a fluorobenzaldehyde moiety at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 5-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. The fluorobenzaldehyde moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde moiety.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate: Contains an ethanamine group instead of a benzaldehyde moiety.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a pyrazole ring and a fluorobenzaldehyde moiety, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-8-5-9(2)15(14-8)12-4-3-11(13)6-10(12)7-16/h3-7H,1-2H3 |
Clave InChI |
FEVOGDZCLKWFLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C(C=C(C=C2)F)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


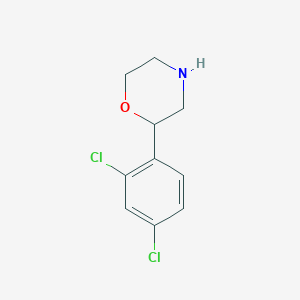
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
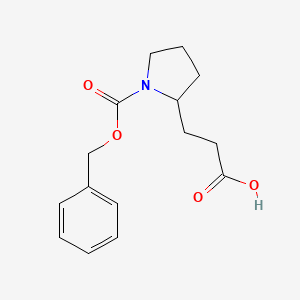
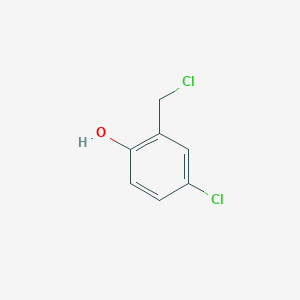
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
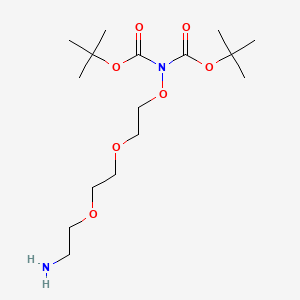
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
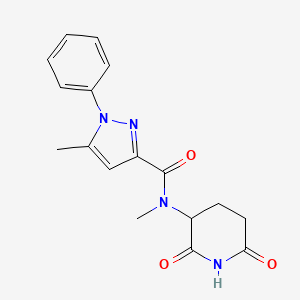
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
